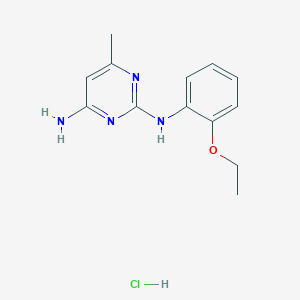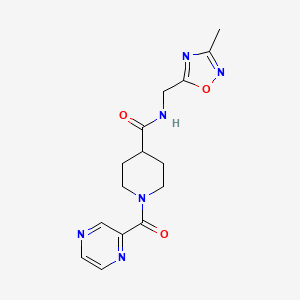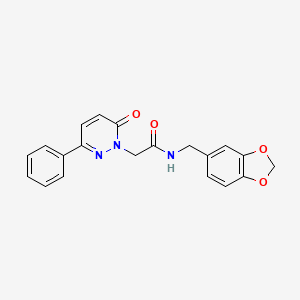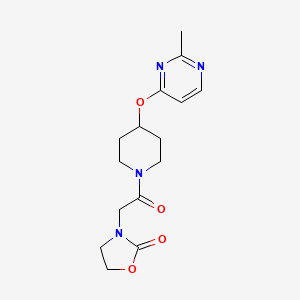
N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of carbon and nitrogen atoms. It’s likely that the compound has biological activity, as many pyrimidine derivatives are key components of bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic pyrimidine ring. The ethoxyphenyl and methyl groups would be substituents on the pyrimidine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, it might participate in nucleophilic substitution reactions or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the nature of the substituents on the pyrimidine ring .Aplicaciones Científicas De Investigación
Antiviral Activities
The derivatives of pyrimidine, including those structurally related to N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, have shown promising antiviral activities. For instance, 5-substituted 2,4-diaminopyrimidines have exhibited significant inhibition against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture experiments. The antiviral efficacy of these compounds, including 5-methyl and 5-halogen-substituted derivatives, compares favorably with reference drugs like adefovir and tenofovir, showcasing their potential in antiretroviral therapy (Hocková et al., 2003). Similarly, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated inhibitory activity against a variety of herpes viruses and retroviruses, highlighting their broad-spectrum antiviral potential (Holý et al., 2002).
Synthesis and Chemical Properties
Research into the synthesis and process research of related pyrimidine derivatives, such as 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs like dasatinib, illustrates the chemical versatility and pharmaceutical relevance of these compounds. The optimization of synthesis conditions for these intermediates is crucial for the development of efficient and scalable production methods for pharmaceutical applications (Guo Lei-ming, 2012).
Applications in Dye Treatment and Polymer Science
The incorporation of pyrimidine derivatives into novel sulfonated thin-film composite nanofiltration membranes has shown improved water flux and dye rejection capabilities, indicating their utility in environmental and water treatment applications (Yang Liu et al., 2012). Moreover, the synthesis of optically active N6-alkyl derivatives of (R)-3-(adenin-9-yl)-2-hydroxypropanoic acid and related compounds demonstrates the importance of pyrimidine derivatives in the development of new materials with potential applications in polymer science and optoelectronics (Krečmerová et al., 2002).
Propiedades
IUPAC Name |
2-N-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c1-3-18-11-7-5-4-6-10(11)16-13-15-9(2)8-12(14)17-13;/h4-8H,3H2,1-2H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKURWCLUCRWRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CC(=N2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2459409.png)
![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)


![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2459414.png)





![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)

